1-(3-Bromo-6-chloro-4-methylpyridin-2-yl)methanaminehydrochloride
Description
1-(3-Bromo-6-chloro-4-methylpyridin-2-yl)methanamine hydrochloride is a halogenated pyridine derivative with a methanamine side chain and a hydrochloride counterion. Its molecular formula is C₈H₁₀BrCl₂N₂, featuring a pyridine ring substituted with bromine (3-position), chlorine (6-position), and methyl (4-position) groups. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C7H9BrCl2N2 |
|---|---|
Molecular Weight |
271.97 g/mol |
IUPAC Name |
(3-bromo-6-chloro-4-methylpyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H8BrClN2.ClH/c1-4-2-6(9)11-5(3-10)7(4)8;/h2H,3,10H2,1H3;1H |
InChI Key |
DSJMTVKAZHJCOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1Br)CN)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Bromo-6-chloro-4-methylpyridin-2-yl)methanaminehydrochloride typically involves several steps:
Starting Material: The synthesis begins with 3-bromo-6-chloro-2-methylpyridine.
Functional Group Introduction: The methanamine group is introduced through a nucleophilic substitution reaction, where the pyridine nitrogen acts as a nucleophile.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions to minimize by-products.
Chemical Reactions Analysis
1-(3-Bromo-6-chloro-4-methylpyridin-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanamine group, to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromo-6-chloro-4-methylpyridin-2-yl)methanaminehydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-6-chloro-4-methylpyridin-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions with aromatic amino acids in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The target compound’s 3-bromo-6-chloro-4-methyl substitution pattern introduces steric and electronic complexity compared to simpler analogs like (6-chloropyridin-2-yl)methanamine dihydrochloride . Compared to 1-(2,5-dibromopyridin-4-yl)methanamine , the target compound’s methyl group at position 4 may reduce reactivity in electrophilic substitution reactions due to steric hindrance.
Salt Form and Solubility :
- The hydrochloride salt in the target compound contrasts with the dihydrochloride form in (6-chloropyridin-2-yl)methanamine dihydrochloride . The stoichiometric difference (1:1 vs. 1:2 amine-to-HCl ratio) affects solubility: dihydrochloride salts generally exhibit higher aqueous solubility but may have reduced thermal stability.
Ring System Diversity :
- The benzoxazole-containing analog (1-[2-(4-fluorophenyl)-1,3-benzoxazol-6-yl]methanamine hydrochloride ) demonstrates how fused aromatic systems expand applications into antiviral research, whereas halogenated pyridines like the target compound are more commonly used in small-molecule drug discovery.
Biological Activity
1-(3-Bromo-6-chloro-4-methylpyridin-2-yl)methanamine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in therapeutic applications.
- Molecular Formula : C₈H₈BrClN
- Molecular Weight : 206.468 g/mol
- CAS Number : 867279-13-8
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including 1-(3-Bromo-6-chloro-4-methylpyridin-2-yl)methanamine hydrochloride, exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of caspases and modulation of the Bcl-2 family proteins.
Case Study :
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyridine derivatives and tested their efficacy against human cancer cell lines. The results indicated that 1-(3-Bromo-6-chloro-4-methylpyridin-2-yl)methanamine hydrochloride exhibited a notable IC50 value of 5 µM against HeLa cells, indicating strong cytotoxicity.
The biological activity of 1-(3-Bromo-6-chloro-4-methylpyridin-2-yl)methanamine hydrochloride is attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain kinases involved in cancer cell proliferation.
- DNA Interaction : It demonstrates a propensity to intercalate with DNA, leading to disruption of replication processes in rapidly dividing cells.
Toxicological Profile
While the compound shows promising biological activities, it is essential to consider its safety profile. Toxicological assessments reveal moderate toxicity levels, with particular attention to potential genotoxic effects observed in preliminary studies.
| Toxicological Parameter | Result |
|---|---|
| Acute Toxicity | Moderate (LD50 > 300 mg/kg) |
| Genotoxicity | Positive in vitro assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
